Tegaserod

Catalog No.
S584463
CAS No.
145158-71-0
M.F
C16H23N5O
M. Wt
301.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tegaserod

CAS Number

145158-71-0

Product Name

Tegaserod

IUPAC Name

1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)

InChI Key

IKBKZGMPCYNSLU-UHFFFAOYSA-N

SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Synonyms

5-methoxyindol-3-carboxaldehyde amino(pentylamino)methylenehydrazone hydrogen maleate, HTF 919, SDZ HTF 919, SDZ HTF-919, tegaserod, tegaserod maleate, Zelmac, Zelnorm

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC

Tegaserod is chemically designated as 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate, with the empirical formula C16H23N5OC_{16}H_{23}N_{5}O and a molecular weight of approximately 301.394 g/mol . It is marketed under trade names such as Zelnorm and Zelmac and was initially approved by the United States Food and Drug Administration in 2002. The drug was withdrawn from the market in 2007 due to concerns regarding cardiovascular risks but was reintroduced in 2018 for restricted use in women under 65 years with irritable bowel syndrome with constipation .

Tegaserod acts as a 5-HT4 receptor agonist. The 5-HT4 receptor is a G protein-coupled receptor found in the gut, and its activation stimulates the release of serotonin. This, in turn, increases intestinal motility and fluid secretion, leading to easier passage of stool and relief from IBS-C symptoms [].

  • Clinical trials: Several large-scale, randomized controlled trials (RCTs) demonstrated that tegaserod significantly improved overall and individual symptoms of IBS-C compared to placebo. These symptoms included abdominal pain/discomfort, bloating, and constipation [, ].
  • Mechanism of action: Tegaserod is believed to work by stimulating 5-HT4 receptors in the gut, which can increase intestinal fluid secretion and promote colonic motility, ultimately leading to improved stool consistency and frequency [].
  • Safety concerns: The use of tegaserod was associated with some safety concerns, particularly an increased risk of serious cardiovascular events in certain patient populations. This led to the withdrawal of the drug from the market in several countries, including the United States [].

Emerging Research on Tegaserod

Despite its withdrawal from the market for IBS-C, research on tegaserod continues in specific areas:

  • New population considerations: Recent studies exploring tegaserod's safety profile in specific populations, such as women younger than 65 without cardiovascular disease, suggest a potentially lower risk of adverse events compared to previously reported risks [].
  • Alternative applications: Researchers are investigating the potential application of tegaserod for other gastrointestinal conditions, such as functional dyspepsia and colitis. Studies have shown promising results in reducing symptoms and inflammation associated with these conditions [, ].
  • Anticancer properties: Recent research suggests that tegaserod may possess anti-cancer properties. Studies have shown it can inhibit the growth of esophageal squamous cell carcinoma cells, although the exact mechanisms require further exploration [].

Tegaserod undergoes several metabolic processes after administration. The primary metabolic pathway involves hydrolysis in the stomach, followed by oxidation and conjugation to form its main metabolite, 5-methoxyindole-3-carboxylic acid glucuronide (M29), which has negligible affinity for serotonin receptors . Tegaserod also experiences direct N-glucuronidation leading to multiple isomeric metabolites .

As a serotonin 4 receptor partial agonist, tegaserod enhances gastrointestinal motility by stimulating peristaltic reflexes and increasing intestinal secretion. It also acts as an antagonist at serotonin 2B receptors, which contributes to its efficacy in reducing visceral sensitivity and abdominal pain associated with irritable bowel syndrome . Clinical studies have shown that tegaserod effectively accelerates gut transit and alleviates symptoms of constipation-predominant irritable bowel syndrome .

Several compounds share structural or functional similarities with tegaserod:

Compound NameMechanism of ActionUnique Features
PrucaloprideSelective serotonin 4 receptor agonistHigher selectivity for serotonin receptors
CisaprideSerotonin receptor agonistWithdrawn due to cardiac side effects
LubiprostoneChloride channel activatorDifferent mechanism focusing on fluid secretion
RenzaprideSerotonin receptor agonistSimilar action but less common clinical use

Tegaserod's uniqueness lies in its dual action as both a partial agonist at serotonin 4 receptors and an antagonist at serotonin 2B receptors, providing a distinct therapeutic profile for gastrointestinal motility disorders .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

301.19026037 g/mol

Monoisotopic Mass

301.19026037 g/mol

Heavy Atom Count

22

UNII

458VC51857

Related CAS

189188-57-6 (maleate)

Drug Indication

Tegaserod is a serotonin-4 (5-HT4) receptor agonist indicated for the treatment of adult women less than 65 years of age with irritable bowel syndrome with constipation (IBS-C). The safety and effectiveness of tegaserod in men with IBS-C have not been established.
FDA Label
Zelnorm is indicated for the repeated symptomatic short-term treatment of women with Irritable Bowel Syndrome (IBS) whose predominant bowel habit is constipation, associated with abdominal pain/discomfort or bloating (see section 4. 2).

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Mechanism of Action

Irritable bowel syndrome (IBS) is a complex functional disorder comprised of various abnormal and discomforting effects on the gastrointestinal tract and bowel function. Although the cause of IBS has yet to be formally elucidated, patient experience has demonstrated that the disorder is typically associated with abdominal pain, abdominal distension, cramping or bloating, variations in urgency for bowel movements, feelings of incomplete evacuation, gastroesophageal reflux, and various other effects. In particular, IBS that features constipation as a predominant effect is categorized as constipation-predominant IBS, or IBS-C. Concurrently, 5-Hydroxytryptamine (5-HT, or serotonin) has demonstrated the ability to elicit significant regulatory actions on gastrointestinal motility. Specifically, it has been shown that the activation of 5-HT(4) receptors located on motor neurons and interneurons in the gastrointestinal wall can cause the release of acetylcholine, substance P, and calcitonin gene-related peptide that can all facilitate the propulsion of material through the gut. Moreover, when 5-HT(4) receptors located in smooth muscle cells are also activated, activities that may alleviate symptoms of IBS-C like esophageal relaxation and the inhibition of human colonic circular muscle contraction can also occur. Additionally, activating 5-HT(4) on enteric neurons and enterocytes also cause natural fluid secretion in the gut - an action which also strongly assists in promoting the movement of content along the gastrointestinal tract. Alternatively, it has also been observed that 5-HT may participate in generating visceral hyperalgesia in IBS, an observation supported in part by the finding of increased amounts of 5-HT and its metabolites in the plasma of patients experiencing IBS It has therefore also been proposed that antagonism of 5-HT(2B) receptors can lead to inhibition of both 5-HT mediated gastrointestinal motility and visceral hypersensitivity. Subsequently, because tegaserod is considered to be an agonist of the 5-HT(4) receptor and an antagonist of the 5-HT(2B) receptor at clinically relevant levels, it is believed that tegaserod may elicit its mechanism of action by facilitating activities associated with the activation and antagonism of the 5-HT(4) and 5-HT(2B) receptors, like stimulating peristaltic gastrointestinal reflexes and intestinal secretion, inhibiting visceral sensitivity, enhancing basal motor activity, and normalizing impaired motility throughout the gastrointestinal tract, among other actions.

Absorption Distribution and Excretion

The absolute bioavailability of tegaserod is approximately 10% when administered to fasting subjects. The median time of peak tegaserod plasma concentration (Tmax) is approximately one hour (range 0.7 to 2 hours). Nevertheless, when tegaserod was given to individuals thirty minutes before a meal of high-fat and high-calorie content (about 150 calories from protein, 250 calories from carbohydrates, and 500 calories from fat), the AUC was reduced by 40% to 65%, the Cmax was reduced by approximately 20% to 40%, and the median Tmax was 0.7 hours. Additionally, plasma concentrations were similar when tegaserod was administered within thirty minutes before a meal or even two and a half hours after a meal.
Approximately two-thirds of an orally administered dose of tegaserod is excreted unchanged in the feces, with the remaining one-third excreted in the urine as metabolites.
Although tegaserod is not approved for intravenous administration, data regarding the mean volume of distribution of tegaserod at steady-state is recorded as 368 ± 223 L following research of tegaserod administered intravenously.
Although tegaserod is not approved for intravenous administration, data regarding the mean plasma clearance of tegaserod is documented as 77 ± 15 L/h following research of tegaserod administered intravenously.

Metabolism Metabolites

Tegaserod is ultimately metabolized by way of hydrolysis and direct glucuronidation. The substance is firstly hydrolyzed in the stomach. It then undergoes oxidization and then conjugation to produce the main circulating tegaserod metabolite in human plasma, the so-called M29 metabolite, or 5-methoxyindole-3-carboxylic acid. Nevertheless, it has been determined that this main circulating metabolite has negligible affinity for 5-HT(4) receptors in vitro. Furthermore, tegaserod can also experience direct N-glucuronidation at each of its three guanidine nitrogens which leads to the generation of three isomeric N-glucuronides - the so-called M43.2, M43.8, and M45.3 metabolites.
Tegaserod has known human metabolites that include 1-[(E)-(5-Hydroxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine.

Wikipedia

Tegaserod
Hydroquinone

Biological Half Life

The mean terminal elimination half-life documented for tegaserod ranges from 4.6 to 8.1 hours following oral administration.

Use Classification

Human drugs -> Drugs for functional gastrointestinal disorders -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
Beattie DT, Smith JA, Marquess D, Vickery RG, Armstrong SR, Pulido-Rios T, McCullough JL, Sandlund C, Richardson C, Mai N, Humphrey PP: The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo. Br J Pharmacol. 2004 Nov;143(5):549-60. Epub 2004 Oct 4. [PMID:15466450]
Talley NJ: Irritable bowel syndrome. Intern Med J. 2006 Nov;36(11):724-8. doi: 10.1111/j.1445-5994.2006.01217.x. [PMID:17040359]
Borman RA, Tilford NS, Harmer DW, Day N, Ellis ES, Sheldrick RL, Carey J, Coleman RA, Baxter GS: 5-HT(2B) receptors play a key role in mediating the excitatory effects of 5-HT in human colon in vitro. Br J Pharmacol. 2002 Mar;135(5):1144-51. doi: 10.1038/sj.bjp.0704571. [PMID:11877320]
Vickers AE, Zollinger M, Dannecker R, Tynes R, Heitz F, Fischer V: In vitro metabolism of tegaserod in human liver and intestine: assessment of drug interactions. Drug Metab Dispos. 2001 Oct;29(10):1269-76. [PMID:11560869]
FDA approves the reintroduction of Zelnorm™ (tegaserod) for Irritable Bowel Syndrome with Constipation (IBS-C) in women under 65
Ejim et al. Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy. Nature Chemical Biology, doi: 10.1038/nchembio.559, published online 24 April 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types